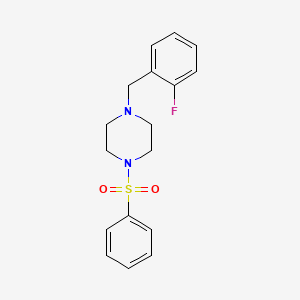![molecular formula C16H9BrN2 B5756443 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5756443.png)
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile, also known as BPN or DABPN, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of cyanovinylbenzonitriles and has been found to exhibit a range of interesting properties that make it a valuable tool for studying various biological processes.
作用機序
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has been found to act as a potent inhibitor of PKC, which is a key regulator of a range of cellular processes. 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has been shown to bind to the catalytic domain of PKC and to inhibit its activity by preventing the phosphorylation of downstream targets. 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has also been found to modulate the activity of ion channels, particularly those that are involved in the regulation of calcium levels.
Biochemical and Physiological Effects
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has been found to have a range of biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of PKC activity, and the modulation of ion channel activity. 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has also been found to induce apoptosis in a range of cancer cell lines, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile is its potency as an inhibitor of PKC, which makes it a valuable tool for studying the role of this protein kinase in various biological processes. However, 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile is relatively expensive, which can make it difficult to use in large-scale experiments.
将来の方向性
There are a number of future directions for research on 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile, including the development of more potent and selective inhibitors of PKC, the investigation of the role of PKC in various disease states, and the development of 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile and to identify any potential side effects or limitations associated with its use in scientific research.
合成法
The synthesis of 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile can be achieved through a variety of methods, including the reaction of 4-bromobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with acetic anhydride and ammonium acetate. Another method involves the reaction of 4-bromobenzaldehyde with cyanoacetic acid, followed by the reaction of the resulting intermediate with ammonium acetate and acetic anhydride.
科学的研究の応用
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has been found to be a valuable tool for studying a range of biological processes, including the regulation of intracellular calcium levels, the activation of protein kinase C (PKC), and the modulation of ion channels. 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has also been used to study the effects of oxidative stress on cellular signaling pathways and to investigate the role of PKC in the regulation of cell growth and differentiation.
特性
IUPAC Name |
4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2/c17-16-7-3-12(4-8-16)9-15(11-19)14-5-1-13(10-18)2-6-14/h1-9H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFJQQUITGOOMP-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)




![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)


![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)
![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)